molecular formula C5H5NO2S2 B8354510 N-allyl-1,2,4-dithiazolidine-3,5-dione

N-allyl-1,2,4-dithiazolidine-3,5-dione

Cat. No. B8354510
M. Wt: 175.2 g/mol
InChI Key: DXQJYLJUMSUWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-1,2,4-dithiazolidine-3,5-dione is a useful research compound. Its molecular formula is C5H5NO2S2 and its molecular weight is 175.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C5H5NO2S2

Molecular Weight

175.2 g/mol

IUPAC Name

4-prop-2-enyl-1,2,4-dithiazolidine-3,5-dione

InChI

InChI=1S/C5H5NO2S2/c1-2-3-6-4(7)9-10-5(6)8/h2H,1,3H2

InChI Key

DXQJYLJUMSUWAZ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)SSC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Next, 4.0 g of the above 1,2,4-dithiazolidine-3,5-dione, 4.0 g of allyl bromide and 5.8 g of potassium carbonate were suspended in 65 ml of acetone, and the suspension liquid was stirred at room temperature for 6 hours, and then filtered. Then, the residual obtained by concentrating the filtrate was purified with a column to yield 5.8 g of N-allyl-1,2,4-dithiazolidine-3,5-dione. The N-allyl-1,2,4-dithiazolidine-3,5-dione was dissolved in 4.5 ml of chloroform, and 50 mg of 2,2′-azobisisobutylonitrile was added to this solution. The solution thus obtained was stirred at 60° C. for 4 days, and then 100 ml of acetone was added to the solution to precipitate a powder-like substance. The powder-like substance was recovered, washed with ethanol several times, and dried under a reduced pressure to yield 2.8 g of an allyl polymer. The reaction concerned is shown in the following formula (VII), G in formula (VII) being the allyl polymer. An infrared absorption spectrum of the allyl polymer G is shown in FIG. 5.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
5.8 g
Type
reactant
Reaction Step Three
Quantity
65 mL
Type
solvent
Reaction Step Four

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